molecular formula C15H12N4O4S B5630097 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B5630097
M. Wt: 344.3 g/mol
InChI Key: ONYXCVZZCUTDLW-UHFFFAOYSA-N
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Description

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a sulfonamide derivative featuring a furan-2-carboxamide core linked to a phenyl group substituted with a pyrimidin-2-ylsulfamoyl moiety. Its structure combines the electron-rich furan ring with the hydrogen-bonding capabilities of the sulfamoyl and pyrimidine groups, which may enhance interactions with biological targets such as proteins or nucleic acids .

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-14(13-3-1-10-23-13)18-11-4-6-12(7-5-11)24(21,22)19-15-16-8-2-9-17-15/h1-10H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYXCVZZCUTDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride, followed by the coupling with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Mechanism of Action

Comparison with Similar Compounds

The structural and functional attributes of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide can be compared to analogs with variations in:

  • Pyrimidine substituents
  • Carboxamide-linked heterocycles
  • Sulfamoyl phenyl modifications
Pyrimidine Substituent Variants

Modifications to the pyrimidine ring significantly alter physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents on Pyrimidine Molecular Formula Molar Mass (g/mol) Key Data/Activity Reference
N-[4-(2,6-Dimethoxypyrimidin-4-ylsulfamoyl)phenyl]furan-2-carboxamide 2,6-Dimethoxy C₁₇H₁₆N₄O₆S 404.4 PubChem CID: 1241577; ChemSpider: 1042533
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)furan-2-carboxamide 4,6-Dimethyl C₁₇H₁₆N₄O₄S 372.4 CAS: 27164-92-7
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide 4-Methyl C₂₀H₁₅N₅O₅S₂ 469.5 ZINC ID: 2709386; Docking score: -9.2 kcal/mol (antiviral)

Key Observations :

  • Nitrobenzothiophene substitution () introduces bulk and electron-deficient regions, possibly enhancing interactions with hydrophobic enzyme pockets .
Carboxamide-Linked Heterocycle Variants

Replacing the furan-2-carboxamide moiety with other heterocycles modulates electronic and steric profiles:

Compound Name Heterocycle Melting Point (°C) Yield (%) Activity Notes Reference
N-(4-(((5-Nitrofuran-2-yl)methyl)amino)phenyl)acetamide (3C) 5-Nitrofuran 230–233 70 Antibacterial activity (MIC: 2 µg/mL)
N-(2-(N-Cyano-S-methylsulfinimidoyl)phenyl)furan-2-carboxamide (11) Furan + sulfinimidoyl N/A 80 Synthesized via Mn-mediated coupling
N-(p-Tolyl)furan-2-carboxamide (3p) Furan N/A N/A Simpler analog; used in SAR studies
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide 5-Bromofuran N/A N/A Potential radiopharmaceutical precursor

Key Observations :

  • Nitro groups (e.g., in ) enhance antibacterial potency but may reduce solubility.
  • Bromine substitution () introduces steric bulk and halogenic reactivity, useful for further derivatization.
Sulfamoyl Phenyl Modifications

Variations in the sulfamoyl phenyl linker impact conformational flexibility and binding:

Compound Name Phenyl Substituent Molecular Formula Activity Notes Reference
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) 2-Trifluoromethylphenyl C₁₉H₁₃F₃N₄O₅S High antibacterial activity (MIC: 1.5 µg/mL)
N-[4-(4-(2-Fluoroethyl)piperazin-1-yl)phenyl]furan-2-carboxamide (FCPPC) Piperazine + fluoroethyl C₁₈H₂₀FN₃O₂ Radioligand for PET imaging
N-(4-(Prop-2-en-1-yloxy)phenyl)furan-2-carboxamide Allyloxy C₁₄H₁₃NO₃ Intermediate for polymer conjugates

Key Observations :

  • Trifluoromethyl groups () enhance metabolic stability and hydrophobic interactions.
  • Piperazine-fluoroethyl chains () improve solubility and enable radiolabeling for diagnostic applications.

Biological Activity

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H16N4O4S
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1061966-11-7

The compound's mechanism of action primarily involves its interaction with various biological targets, including enzymes and receptors. It has been noted for its potential inhibitory effects on key enzymes involved in metabolic pathways, particularly those related to tyrosinase activity, which is crucial in melanin production.

1. Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the biosynthesis of melanin. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Research indicates that this compound exhibits significant inhibitory activity against tyrosinase.

CompoundIC50 (µM)Reference
This compound0.0433 ± 0.0016
Kojic Acid (Control)19.97 ± 0.36

The compound's IC50 values suggest it is a potent inhibitor compared to conventional agents like kojic acid.

2. Cell Viability and Cytotoxicity

In vitro studies using B16F10 melanoma cells demonstrated that this compound did not exhibit cytotoxicity at concentrations up to 20 µM. This indicates a favorable safety profile for potential therapeutic applications.

3. Anti-melanogenic Activity

The compound's anti-melanogenic properties were assessed through melanin content measurement in treated B16F10 cells. Results indicated a dose-dependent reduction in melanin synthesis, further supporting its role as an effective tyrosinase inhibitor.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Furan Derivatives : A study focusing on furan derivatives reported that modifications in the phenyl ring significantly affected tyrosinase inhibition, suggesting structural activity relationships that could be applicable to this compound .
  • Comparative Analysis : A comparative analysis with other furan-based compounds highlighted the unique efficacy of this compound in inhibiting tyrosinase, reinforcing its potential for cosmetic and therapeutic applications .

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